molecular formula C27H25ClN4O3 B2509250 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941939-49-7

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2509250
CAS No.: 941939-49-7
M. Wt: 488.97
InChI Key: CTCXHXSDLXLZAN-UHFFFAOYSA-N
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Description

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and various substituents that contribute to its chemical properties and biological activities.

Properties

IUPAC Name

6-chloro-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-24-10-6-5-9-23(24)30-13-15-31(16-14-30)25(33)18-32-22-12-11-20(28)17-21(22)26(29-27(32)34)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXHXSDLXLZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Substitution Reactions: Various substituents, such as the methoxyphenyl group, are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the quinazolinone structure can enhance antibacterial activity, making it a viable candidate for further research in antibiotic development .

Antidepressant and Anxiolytic Effects

The piperazine ring in the compound is known to interact with serotonin receptors, which are crucial in mood regulation. Preliminary investigations indicate that derivatives of this compound may exhibit antidepressant and anxiolytic effects by modulating serotonin pathways, similar to established medications like selective serotonin reuptake inhibitors (SSRIs) . This potential makes it a candidate for further pharmacological exploration.

Case Study 1: Antibacterial Evaluation

In a study focusing on quinazolinone derivatives, researchers synthesized various compounds and tested their antimicrobial properties against clinical isolates. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria, suggesting that modifications to the structure could lead to new antibiotics .

Case Study 2: Neuropharmacological Assessment

Another investigation assessed the impact of related compounds on anxiety and depression models in rodents. The results demonstrated significant anxiolytic effects at specific dosages, indicating the potential for these compounds in treating mood disorders .

Mechanism of Action

The mechanism of action of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors . This interaction can modulate various signaling pathways, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific combination of functional groups and its potential for high receptor affinity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one belongs to the quinazolinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines:

  • Mechanism : The compound may inhibit key signaling pathways involved in tumor growth, such as the platelet-derived growth factor (PDGF) receptor pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Efficacy : In vitro studies have shown that derivatives of quinazolinones can induce cytotoxic effects in several cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells .

Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties:

  • Activity Spectrum : The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate significant antibacterial activity, with some derivatives outperforming standard antibiotics like ampicillin .
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives has been documented in several studies:

  • Mechanism : These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Muhammad Sarfraz et al. explored the synthesis and biological evaluation of several quinazolinone derivatives. Among them, one derivative exhibited potent inhibitory effects on Aurora kinase activity, which is critical for cancer cell division. The compound showed IC50 values in the low micromolar range against several cancer cell lines .

Case Study 2: Antimicrobial Evaluation

In a comparative study of various quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant zones of inhibition. This suggests its potential use as an antibacterial agent in clinical settings .

Research Findings Summary Table

Biological ActivityMechanism of ActionEfficacyReference
AnticancerInhibition of PDGF receptor signalingEffective against A549 cells ,
AntimicrobialDisruption of bacterial metabolismPotent against Gram-positive and Gram-negative bacteria ,
AntioxidantScavenging free radicalsReduces oxidative stress ,

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